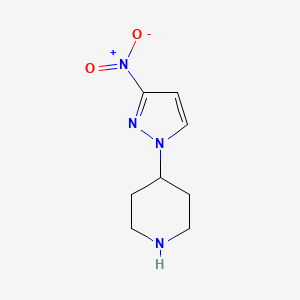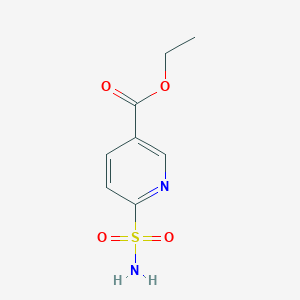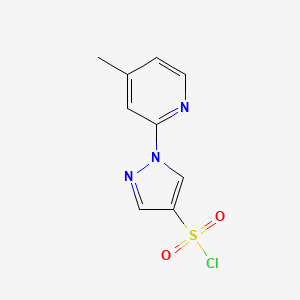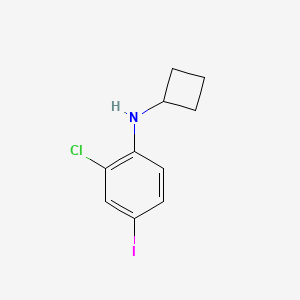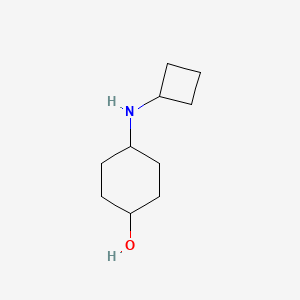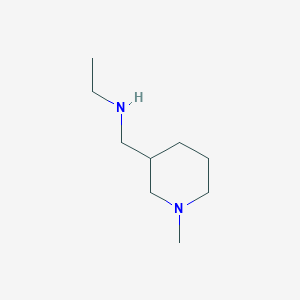
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Descripción general
Descripción
“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a chemical compound with the empirical formula C11H12N2 . It is a solid substance . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a solid substance . The molecule’s structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación
Drug Synthesis
“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” can be utilized in the synthesis of various drugs due to its pyrrolidine scaffold, which is a common feature in many pharmaceuticals. Pyrrolidine rings are known to improve the pharmacokinetic properties of drugs .
Antitumor Activity
Compounds with pyrrolidine structures have been evaluated for antitumor activity. While specific data on “4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is not available, related compounds have shown promise in this field .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with various targets, including androgen receptors .
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The pyrrolidine ring in its structure may contribute to its pharmacokinetic properties, including its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile . These factors may include pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEASDUINZLIENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



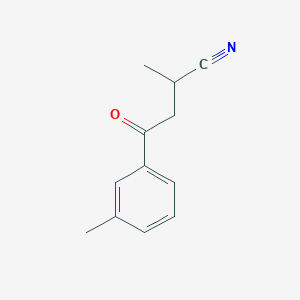
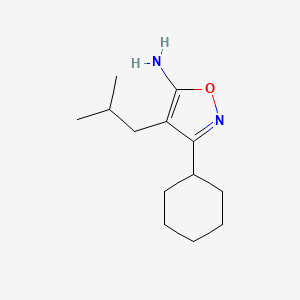
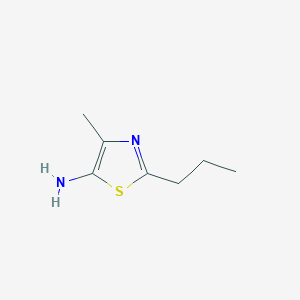
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)

